Calotroposide B
Description
Botanical Origin and Ethnobotanical Significance in Research
The Calotropis genus, particularly Calotropis gigantea and Calotropis procera, holds significant ethnobotanical importance, with various parts of these plants traditionally used to treat a wide array of ailments. This traditional usage has spurred scientific interest in isolating and characterizing their bioactive constituents.
Calotropis gigantea as a Source Plant in Chemical Biology Studies
Calotropis gigantea, commonly known as the giant milkweed, has been identified as a primary source for the isolation of Calotroposide B. Research efforts have successfully isolated this compound from the roots of this plant, contributing to the understanding of its chemical makeup nih.govphcog.comresearchgate.netresearchgate.net. These investigations are crucial for chemical biology studies aiming to identify novel compounds with potential therapeutic applications.
Related Calotropis Species in Phytochemical Investigations
Phytochemical investigations have also extended to related species within the Calotropis genus, most notably Calotropis procera. This species is also recognized for its rich phytochemical profile, yielding various glycosides, including other calotroposides (such as calotroposides H-N) researchgate.netrsc.orgkau.edu.sa. Both C. gigantea and C. procera are known to possess similar phytochemical constituents and have been used interchangeably in traditional medicinal practices, underscoring the genus's significance in natural product research rsc.orgrsc.orgphytopharmajournal.comisca.me.
Classification of this compound within Natural Product Chemistry
This compound belongs to a specific class of natural products, placing it within the broader context of steroid glycosides and cardenolides.
Oxypregnane-Oligoglycoside Structural Class
This compound has been classified as an oxypregnane-oligoglycoside nih.govphcog.comresearchgate.netresearchgate.net. This classification highlights its structural features, which include an oxypregnane aglycone moiety linked to multiple sugar residues. Specifically, this compound has been structurally elucidated as a derivative related to 12-O-benzoyldeacetylmetaplexigenin, attached to a series of sugar units nih.gov.
Context within Cardenolide and Glycoside Research
The Calotropis genus is renowned for its abundance of cardenolides and other cardiac glycosides nih.govrsc.orgphytopharmajournal.comphytojournal.comijrpb.comresearchgate.netnih.govmdpi.com. Cardenolides are a prominent group of natural products characterized by a steroid nucleus with an unsaturated lactone ring and attached carbohydrate moieties. Calotroposides, including this compound, represent a specific subclass within this broader family of Calotropis glycosides and pregnane (B1235032) derivatives, contributing to the extensive research on these biologically active compounds nih.govphcog.comresearchgate.netresearchgate.netnih.gov.
Current Research Landscape and Academic Gaps for this compound
The current research landscape concerning this compound primarily focuses on its isolation and structural characterization from Calotropis gigantea nih.govphcog.comresearchgate.netresearchgate.net. As an oxypregnane-oligoglycoside, it is part of a larger group of compounds from Calotropis species that have been investigated for various biological activities.
Research Landscape: Studies on related calotroposides and cardenolides from Calotropis species have indicated significant potential, particularly in cytotoxic and anticancer activities researchgate.netrsc.orgkau.edu.sarsc.orgnih.gov. For instance, other isolated calotroposides have demonstrated potent anti-proliferative effects against various cancer cell lines researchgate.netrsc.orgkau.edu.sa. This suggests a general trend of investigating these compounds for their therapeutic potential.
Academic Gaps: While this compound has been identified and classified, comprehensive research detailing its specific biological activities and mechanisms of action appears less extensively documented in the available literature compared to its structural characterization or the broader research on Calotropis cardenolides. Academic gaps may exist in elucidating the unique pharmacological profile of this compound, its precise structure-activity relationships, and its potential as a distinct therapeutic agent. Further targeted studies could help delineate its specific contributions and potential applications separate from other related compounds within the genus.
Structure
2D Structure
Properties
CAS No. |
146714-00-3 |
|---|---|
Molecular Formula |
C63H96O22 |
Molecular Weight |
1205.4 g/mol |
IUPAC Name |
[17-acetyl-8,14,17-trihydroxy-3-[5-[5-[5-[5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] benzoate |
InChI |
InChI=1S/C63H96O22/c1-32-53(65)41(70-9)26-49(75-32)82-55-34(3)77-51(28-43(55)72-11)84-57-36(5)79-52(30-45(57)74-13)85-56-35(4)78-50(29-44(56)73-12)83-54-33(2)76-48(27-42(54)71-10)80-40-20-21-59(7)39(25-40)19-22-62(68)46(59)31-47(81-58(66)38-17-15-14-16-18-38)60(8)61(67,37(6)64)23-24-63(60,62)69/h14-19,32-36,40-57,65,67-69H,20-31H2,1-13H3 |
InChI Key |
NOUHJGOURCZSGH-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4C(OC(CC4OC)OC5C(OC(CC5OC)OC6CCC7(C8CC(C9(C(CCC9(C8(CC=C7C6)O)O)(C(=O)C)O)C)OC(=O)C1=CC=CC=C1)C)C)C)C)C)OC)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4C(OC(CC4OC)OC5C(OC(CC5OC)OC6CCC7(C8CC(C9(C(CCC9(C8(CC=C7C6)O)O)(C(=O)C)O)C)OC(=O)C1=CC=CC=C1)C)C)C)C)C)OC)O |
Synonyms |
12-O-benzoyldeacetylmetaplexigenin 3-O-cymaropyranosyl-1-4-oleandropyranosyl-1-4-oleandropyranosyl-1-4-cymaropyranosyl-1-4-cymaropyranoside calotroposide B |
Origin of Product |
United States |
Isolation, Characterization, and Analytical Methodologies for Calotroposide B
Extraction Strategies from Plant Material
The initial step in isolating Calotroposide B involves its extraction from the source, primarily the dried roots of Calotropis gigantea. nih.govsemanticscholar.org This process aims to efficiently remove the target compound along with other secondary metabolites from the complex plant matrix.
The extraction of calotroposides, including this compound, is typically achieved through the use of organic solvents. The selection of the solvent is crucial for maximizing the yield of the desired compounds. Dried and powdered root bark of C. gigantea is the primary plant material used. nih.govbanglajol.info
Commonly, the powdered root material undergoes extraction with ethanol (B145695) or methanol (B129727). semanticscholar.orgjetir.org For instance, one method involves the maceration of 5 kg of C. gigantea root powder with 14.5 liters of 70% ethanol for 48 hours, a process repeated multiple times to ensure exhaustive extraction. nih.gov Another approach uses hot extraction with methanol in a Soxhlet apparatus. banglajol.info Following extraction, the solvent is evaporated under reduced pressure to yield a crude extract. semanticscholar.org
This crude extract is then typically subjected to solvent-solvent partitioning to separate compounds based on their polarity. The extract is often suspended in water and partitioned sequentially with a series of immiscible solvents of increasing polarity. semanticscholar.orgmdpi.com This fractionation yields multiple fractions, such as a petroleum ether fraction, a chloroform (B151607) fraction, an ethyl acetate (B1210297) fraction, and a butanol fraction, concentrating the calotroposides in one or more of these. nih.govrsc.org
| Process Step | Solvent(s) | Plant Part | Purpose | Reference |
|---|---|---|---|---|
| Initial Extraction | 70% Ethanol | Roots | Maceration to create a crude extract. | nih.gov |
| Initial Extraction | Methanol | Root Bark | Soxhlet extraction to create a crude extract. | banglajol.info |
| Fractionation | Petroleum Ether | Crude Extract | Partitioning to separate non-polar compounds. | semanticscholar.org |
| Fractionation | Dichloromethane | Crude Extract | Partitioning to separate compounds of intermediate polarity. | nih.gov |
| Fractionation | Ethyl Acetate | Crude Extract | Partitioning to isolate polar glycosides. This fraction is often rich in calotroposides. | nih.govrsc.org |
| Fractionation | n-Butanol | Crude Extract | Partitioning to isolate highly polar glycosides. | nih.gov |
To efficiently isolate bioactive compounds like this compound, researchers often employ a bioactivity-guided fractionation strategy. nih.govrsc.orgresearchgate.net This approach involves testing the biological activity (e.g., cytotoxicity against cancer cell lines) of the crude extract and all subsequent fractions. nih.govresearchgate.net The most potent fractions are then prioritized for further purification, streamlining the search for active principles.
In the context of isolating calotroposides, the ethyl acetate fraction has repeatedly been identified as the most biologically active. nih.govrsc.org For example, in a study targeting anticancer compounds from C. gigantea roots, the ethyl acetate fraction showed significantly higher cytotoxic activity against WiDr colon cancer cells compared to dichloromethane, butanol, and water fractions. nih.gov This potent activity directed the subsequent isolation efforts towards the constituents of the ethyl acetate fraction, leading to the purification of compounds like Calotroposide A. nih.gov This methodology is fundamental to the targeted isolation of other related active compounds, including this compound. rsc.orgresearchgate.net
| Fraction | Bioactivity (IC₅₀ against WiDr cells) | Reference |
|---|---|---|
| Ethyl Acetate | 0.063 µg/ml | nih.gov |
| Dichloromethane | 0.367 µg/ml | nih.gov |
| n-Butanol | 12.18 µg/ml | nih.gov |
| Water | 8493 µg/ml | nih.gov |
Chromatographic Purification Techniques
Following extraction and fractionation, chromatographic techniques are indispensable for the separation and purification of individual compounds from the enriched, active fractions. semanticscholar.org The isolation of this compound relies on a combination of these methods to resolve the complex mixture of closely related glycosides.
Column chromatography (CC) is a primary tool for the large-scale separation of compounds from the active fractions. nih.govsemanticscholar.org This technique separates molecules based on their differential adsorption to a solid stationary phase while a liquid mobile phase passes through it. jetir.org
For the purification of calotroposides, the active ethyl acetate fraction is typically subjected to vacuum liquid chromatography (VLC) or conventional open column chromatography. semanticscholar.orgnih.gov Silica (B1680970) gel (e.g., silica gel 60 or G 60) is the most commonly used stationary phase. nih.govuin-malang.ac.id A gradient elution system is employed, where the polarity of the mobile phase is gradually increased. This is achieved by using solvent mixtures such as chloroform and methanol, or n-hexane and ethyl acetate, in varying ratios. semanticscholar.orgnih.gov Fractions are collected sequentially and monitored by Thin-Layer Chromatography (TLC) to pool those with similar profiles for further purification. nih.gov
| Parameter | Description | Reference |
|---|---|---|
| Technique | Vacuum Liquid Chromatography (VLC), Open Column Chromatography | semanticscholar.orgnih.gov |
| Stationary Phase | Silica gel G 60, Silica gel 60 | nih.govuin-malang.ac.id |
| Mobile Phase (Gradient Elution) | Chloroform-Methanol gradients (e.g., 100% Chloroform to 100% Methanol) | nih.gov |
| Mobile Phase (Gradient Elution) | n-Hexane-Ethyl Acetate gradients (e.g., 4:1) | nih.gov |
| Monitoring | Fractions are analyzed by TLC. | nih.gov |
High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used for the final purification and analytical confirmation of this compound. rsc.orgresearchgate.net It offers superior separation efficiency compared to standard column chromatography. Both analytical and preparative scale HPLC are utilized.
Reversed-phase HPLC (RP-HPLC) is the preferred mode. researchgate.netresearchgate.net In this method, a non-polar stationary phase, such as an octadecylsilane (B103800) (ODS) or C18 column, is used with a polar mobile phase. researchgate.netnih.gov The mobile phase typically consists of a gradient mixture of acetonitrile (B52724) and water or methanol and water. nih.govresearchgate.net The separation is based on the hydrophobic interactions between the analytes and the stationary phase. The eluting compounds are detected using a UV detector or a mass spectrometer (LC-MS), which provides both retention time and mass-to-charge ratio data for identification. rsc.orgresearchgate.netnih.gov
| Parameter | Description | Reference |
|---|---|---|
| Technique | Reversed-Phase HPLC (RP-HPLC) | researchgate.netresearchgate.net |
| Stationary Phase | ODS (Octadecylsilane) or C18 column | researchgate.netnih.gov |
| Mobile Phase | Acetonitrile:Water (gradient) | nih.gov |
| Mobile Phase | Methanol:Water (gradient) | researchgate.net |
| Detection | UV, Photodiode Array (PDA), Mass Spectrometry (MS) | rsc.orgresearchgate.netnih.gov |
Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used throughout the isolation process. jetir.orgnih.gov Its primary applications are to monitor the progress of column chromatography separations, to identify and pool similar fractions, and to assess the purity of the isolated compounds. nih.govsemanticscholar.org
For calotroposide analysis, pre-coated silica gel 60 F254 plates are commonly used as the stationary phase. nih.govdergipark.org.tr The mobile phase, or developing solvent, is selected based on the polarity of the compounds. Typical solvent systems include mixtures of chloroform:methanol (e.g., 9:1) or n-hexane:ethyl acetate (e.g., 4:1). nih.gov After development, the separated spots on the TLC plate are visualized under UV light at wavelengths of 254 nm and 366 nm. nih.gov Further visualization can be achieved by spraying the plate with a chemical reagent, such as 10% sulfuric acid in ethanol, followed by heating, which produces colored spots indicative of specific compound classes. nih.gov The retention factor (Rf) value of each spot is used for comparison and identification.
| Parameter | Description | Reference |
|---|---|---|
| Stationary Phase | Silica gel 60 F254 plates | nih.gov |
| Stationary Phase | Reversed-Phase RP-18 plates | nih.gov |
| Mobile Phase System 1 | Chloroform:Methanol (9:1) | nih.gov |
| Mobile Phase System 2 | n-Hexane:Ethyl Acetate (4:1) | nih.gov |
| Mobile Phase System 3 | Acetonitrile:Water (7:3) (for RP-18) | nih.gov |
| Visualization | UV light (254 nm and 366 nm), 10% H₂SO₄ spray followed by heating. | nih.gov |
Spectroscopic Elucidation Methods
Spectroscopic methods are the cornerstone of structural characterization for novel compounds. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV) and Infrared (IR) spectroscopy provides a comprehensive understanding of its molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of organic molecules. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are essential for the complete structural assignment of this compound.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons in the molecule. For this compound, the spectrum reveals characteristic signals for the aglycone and the sugar moieties. Key signals include those for methyl groups, methoxy (B1213986) groups on the sugars, and anomeric protons of the sugar units, which confirm the presence and type of the glycosidic chains. nih.gov
¹³C NMR Spectroscopy: The ¹³C NMR spectrum indicates the number of non-equivalent carbons and their chemical environments. In the case of this compound, the spectrum displays signals corresponding to the pregnane (B1235032) skeleton of the aglycone and the carbons of the five sugar residues. rsc.orgjst.go.jp The chemical shifts of the anomeric carbons are particularly important for determining the linkage and configuration of the sugar units. researchgate.net
2D NMR Spectroscopy: Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to establish the connectivity between protons and carbons. These experiments are vital for piecing together the complete structure of this compound, including the sequence of the sugar units and their attachment point to the aglycone. sapub.org
Table 1: ¹³C NMR Spectroscopic Data for this compound
| Carbon No. | Chemical Shift (δc) in ppm |
|---|---|
| 1 | 37.3 |
| 2 | 27.0 |
| 3 | 77.9 |
| 4 | 39.0 |
| 5 | 139.7 |
| 6 | 121.4 |
| 7 | 32.1 |
| 8 | 40.7 |
| 9 | 50.1 |
| 10 | 36.8 |
| 11 | 21.1 |
| 12 | 78.2 |
| 13 | 56.7 |
| 14 | 84.5 |
| 15 | 33.0 |
| 16 | 27.8 |
| 17 | 60.5 |
| 18 | 15.9 |
| 19 | 23.5 |
| 20 | 210.5 |
| 21 | 31.4 |
| Benzoyl-C=O | 166.2 |
| Benzoyl-C1' | 130.4 |
| Benzoyl-C2',6' | 129.6 |
| Benzoyl-C3',5' | 128.3 |
| Benzoyl-C4' | 132.8 |
| Cym-1 anomeric | 97.4 |
| Ole-1 anomeric | 101.5 |
| Ole-1 anomeric | 101.6 |
| Cym-1 anomeric | 101.8 |
| Cym-1 anomeric | 102.1 |
Data obtained in CDCl₃. Source: rsc.org
Mass Spectrometry (MS and HRMS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that is well-suited for analyzing large, non-volatile molecules like this compound. In the ESI-MS spectrum of this compound, quasi-molecular ions such as [M-H]⁻, [M+NH₄]⁺, and [M+Na]⁺ are typically observed. rsc.org For instance, adduct ions at m/z 1203 [M-H]⁻, 1222 [M+NH₄]⁺, and 1227 [M+Na]⁺ have been reported for this compound. rsc.org
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio, which allows for the determination of the elemental formula of the molecule. The experimentally determined mass is compared to the calculated mass for a proposed formula. For this compound, the high-resolution ESI-MS showed a sodium adduct ion [M+Na]⁺ at m/z 1227.6273 (calculated for C₆₃H₉₆O₂₂Na, 1227.6290), confirming the molecular formula C₆₃H₉₆O₂₂. rsc.org
Table 2: Mass Spectrometry Data for this compound
| Ion | Observed m/z | Calculated m/z | Molecular Formula |
|---|---|---|---|
| [M-H]⁻ | 1203 | - | C₆₃H₉₅O₂₂ |
| [M+NH₄]⁺ | 1222 | - | C₆₃H₁₀₀N O₂₂ |
| [M+Na]⁺ | 1227.6273 | 1227.6290 | C₆₃H₉₆O₂₂Na |
Source: rsc.org
Ultraviolet-Visible (UV) and Infrared (IR) Spectroscopy
UV-Vis and IR spectroscopy provide valuable information about the functional groups present in a molecule.
UV-Visible Spectroscopy: The UV spectrum of this compound, typically recorded in methanol, shows absorption maxima that are indicative of the chromophores within the molecule. For this compound, characteristic absorption bands are observed around 231 nm, 271 nm, and 280 nm. rsc.org These absorptions are attributed to the benzoyl group and the α,β-unsaturated ketone in the pregnane skeleton. kau.edu.sa
Infrared Spectroscopy: The IR spectrum of this compound, often recorded in chloroform, reveals the presence of specific functional groups through their characteristic vibrational frequencies. Key absorptions include those for hydroxyl groups (around 3402 cm⁻¹), C-H stretching of aromatic and aliphatic groups (around 3018 cm⁻¹), a carbonyl group from the benzoyl ester (around 1676 cm⁻¹), and C-O stretching vibrations (in the range of 1058-1215 cm⁻¹). rsc.org
Table 3: UV and IR Spectroscopic Data for this compound
| Spectroscopy | Solvent | Absorption (λmax or ν) |
|---|---|---|
| UV | Methanol | 231 nm, 271 nm, 280 nm |
| IR | Chloroform | 3402 cm⁻¹, 3018 cm⁻¹, 1676 cm⁻¹, 1402 cm⁻¹, 1215 cm⁻¹, 1058 cm⁻¹ |
Source: rsc.org
Advanced Analytical Approaches for Complex Natural Product Mixtures
The isolation of pure this compound from its natural source, such as the root of Calotropis gigantea, involves the separation from a complex mixture of other structurally related compounds. jst.go.jpresearchgate.net Advanced analytical techniques are indispensable for the analysis of such intricate mixtures.
Hyphenated techniques, which couple a separation method with a detection method, are particularly powerful. nih.govmdpi.comLiquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone in the analysis of natural product extracts. nih.gov UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry) offers rapid and sensitive analysis, enabling the identification of known compounds and the tentative characterization of new ones within a complex mixture. nih.govresearchgate.net This is often achieved by comparing retention times and mass fragmentation patterns with those of known standards or literature data. researchgate.net
For volatile and thermally stable compounds that may be present in the extract, Gas Chromatography-Mass Spectrometry (GC-MS) is a valuable tool. nih.gov While less common for large glycosides like this compound, it can be used to analyze other, less polar constituents of the plant extract. mdpi.commdpi.com
The structural elucidation of compounds within a mixture can also be aided by NMR-based approaches. While challenging, modern NMR techniques can sometimes allow for the identification of components in a mixture without the need for complete separation. nih.gov The combination of these advanced analytical methods is crucial for the efficient and accurate characterization of this compound and other related natural products from their complex biological matrix.
Structure Activity Relationship Sar Studies and Structural Modifications of Calotroposides
Influence of the Aglycone Moiety on Pharmacological Effects
The aglycone, the non-sugar part of the molecule, plays a critical role in determining the pharmacological effects of Calotroposide B. While specific modifications of this compound's aglycone are not extensively detailed in the provided literature, related compounds offer insights. For example, Calotroposide S features a 12-O-benzoylisolineolon aglycone moiety kau.edu.saresearchgate.net, and calotropagenin (B1253233) is identified as an aglycone unit in other Calotropis cardiac glycosides researchgate.net. The steroid skeleton and the lactone ring within the aglycone are vital for binding to enzymes like Na+/K+-ATPase, which is implicated in the cytotoxic effects observed for many cardenolides researchgate.netresearchgate.net. Variations in the aglycone structure can therefore profoundly affect the potency and selectivity of the compound.
Rational Design Principles for this compound Analogs
Based on general SAR studies of cardenolides, several principles can guide the rational design of this compound analogs with potentially enhanced bioactivity:
Sugar Moieties: Compounds with six-membered ring sugar groups tend to exhibit stronger inhibitory activity compared to those with five-membered ring sugar groups researchgate.netacgpubs.org. The length and composition of the oligosaccharide chain are also critical determinants of activity nih.gov.
Aglycone Substitutions: Specific functional groups on the aglycone can significantly impact cytotoxicity. For instance, a formyl or methyl-hydroxyl group at the C-10 position has been shown to enhance cytotoxicity, while the presence of a 4'-OH or 16-OH group may decrease it researchgate.netacgpubs.org.
Synthetic Derivatization Strategies for Enhanced Potency or Selectivity
Synthetic derivatization offers a pathway to optimize the therapeutic potential of this compound by enhancing its potency, selectivity, or pharmacokinetic properties. While direct synthetic modifications of this compound are not detailed in the provided snippets, strategies employed for related cardenolides offer a blueprint. For example, chemical modification of 2”-oxovoruscharin, another cardenolide from C. procera, led to the synthesis of UNBS1450, which demonstrated more potent anti-proliferative activity, lower toxicity, and potent sodium pump inhibition researchgate.netresearchgate.netacgpubs.org. Such approaches involve targeted alterations to the sugar chains or specific positions on the aglycone to fine-tune the molecule's interaction with its biological targets, thereby improving its therapeutic profile.
Data Tables
Biosynthetic Pathways and Metabolic Engineering Considerations for Calotroposide B
Precursor Metabolism in Calotropis Species
The biosynthesis of cardenolides, including Calotroposide B, begins with the formation of a C23 steroid backbone derived from phytosterol and pregnane (B1235032) intermediates. oup.com The entire process originates from the mevalonic acid (MVA) pathway. oup.com In plants, two independent pathways, the MVA pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids, produce the universal five-carbon precursors, isopentenyl diphosphate (B83284) (IDP) and dimethylallyl diphosphate (DMADP). frontiersin.org
The condensation of two farnesyl-diphosphate molecules by squalene (B77637) synthase marks a key step, leading to the formation of squalene, the precursor for triterpenoids. frontiersin.orgresearchgate.net Squalene then undergoes a series of enzymatic modifications to generate sterol precursors. In the context of cardenolide biosynthesis in Calotropis, the central intermediate is pregnenolone (B344588), often referred to as the "mother of all steroid hormones". mpg.dempg.de Research suggests that cholesterol, β-sitosterol, and campesterol (B1663852) are the putative sterol precursors that are converted into pregnenolone. researchgate.netresearchgate.net This conversion is a critical branching point, diverting metabolic flux towards the production of the cardenolide backbone. researchgate.net
Table 1: Key Precursors in this compound Biosynthesis
| Precursor Category | Specific Molecule(s) | Role in Pathway |
|---|---|---|
| Isoprenoid Units | Isopentenyl diphosphate (IDP), Dimethylallyl diphosphate (DMADP) | Universal C5 building blocks from MVA and MEP pathways. |
| Triterpenoid Precursor | Squalene | C30 precursor to all steroids, formed from farnesyl diphosphate. researchgate.net |
| Sterol Intermediates | Cholesterol, β-sitosterol, Campesterol | Putative C27 sterols that are converted to the pregnane backbone. researchgate.net |
Enzymatic Transformations in Oxypregnane-Oligoglycoside Biosynthesis
The conversion of general sterols into the specific oxypregnane core of this compound involves a series of precise enzymatic reactions. A pivotal discovery in the cardenolide pathway in Calotropis procera was the identification of enzymes from the cytochrome P450 family 87A (CYP87A). mpg.dempg.de These enzymes catalyze the crucial first step in the cardenolide pathway: the conversion of cholesterol and other phytosterols (B1254722) into pregnenolone. mpg.dempg.desciencedaily.com This finding was significant as it established the first enzymatic function for this particular subfamily of cytochrome P450. mpg.dempg.de
Following the formation of pregnenolone, further modifications occur. The conversion of pregnenolone to progesterone (B1679170) is catalyzed by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD). researchgate.net From progesterone, the pathway involves a series of largely uncharacterized hydroxylation, oxidation, and reduction steps to form the specific aglycone (genin) core of the oxypregnane-oligoglycoside. The final steps in the biosynthesis involve glycosylation, where sugar moieties are attached to the genin unit. This process is catalyzed by glycosyltransferases (GTs), which are responsible for the structural diversity of cardiac glycosides. researchgate.net The latex of Calotropis procera is a rich source of various enzymes, including proteolytic enzymes and those involved in antioxidant defense like superoxide (B77818) dismutase and ascorbate (B8700270) peroxidase, indicating a complex enzymatic environment where these transformations occur. ufba.brnih.gov
Table 2: Identified Enzymes in the Cardenolide Biosynthetic Pathway of Calotropis
| Enzyme/Enzyme Family | Abbreviation | Function |
|---|---|---|
| Cytochrome P450 Family 87A | CYP87A | Catalyzes the conversion of cholesterol and phytosterols to pregnenolone. mpg.dempg.de |
| 3β-hydroxysteroid dehydrogenase | 3β-HSD | Catalyzes the conversion of pregnenolone to progesterone. researchgate.net |
| Progesterone 5β-reductase | P5βR | An enzyme family involved in downstream modifications of the steroid core. oup.com |
| Glycosyltransferases | GTs | Catalyze the attachment of sugar units to the cardenolide aglycone. researchgate.net |
Genetic and Molecular Regulation of Biosynthetic Enzymes
The biosynthesis of cardenolides in Calotropis is a tightly regulated process, controlled at the genetic and molecular level. The expression of genes encoding biosynthetic enzymes is often tissue-specific and can be induced by external stimuli. researchgate.net For instance, transcriptomic analysis of Calotropis procera revealed that genes involved in the cardiac glycoside pathway show differential expression in various tissues. researchgate.net
A key regulatory mechanism involves jasmonate signaling. researchgate.net Elicitation with methyl jasmonate (MJ) has been shown to significantly increase the transcription of genes involved in the cardiac glycoside biosynthetic pathway. researchgate.netresearchgate.net In one study, MJ treatment led to the upregulation of 12 transcripts involved in steroid and cardenolide pathways in Calotropis gigantea. researchgate.net This suggests that jasmonates act as signaling molecules that can trigger the plant's defense mechanisms, which include the production of specialized metabolites like cardenolides. researchgate.net
Identifying the specific regulatory genes, such as transcription factors, remains an area of active research. Comparative analysis of transcriptomes from different cardenolide-producing species, like Calotropis and Digitalis, has been a helpful strategy to identify candidate genes involved in the pathway. mpg.desciencedaily.com The regulation of these pathways is complex, involving multiple families of transcription factors such as Myc, Myb, and WRKY, which are known to control other secondary metabolism pathways in plants. nih.gov
Table 3: Regulatory Factors and Observations in Calotropis
| Regulatory Factor | Observation |
|---|---|
| Tissue-Specific Expression | Genes for terpenoid and steroid backbone biosynthesis show varying expression levels in different plant tissues. researchgate.net |
| Jasmonate Signaling | Application of methyl jasmonate (MJ) upregulates transcripts of key biosynthetic enzymes. researchgate.netresearchgate.net |
| Wounding | Physical damage can induce jasmonate signaling, leading to an accumulation of cardiac glycosides. researchgate.net |
Strategies for Enhanced Production via Metabolic Engineering
Metabolic engineering offers promising strategies to increase the yield of valuable compounds like this compound, overcoming the limitations of extraction from plant sources. frontiersin.orgresearchgate.net These strategies focus on manipulating the plant's native biosynthetic pathways to channel more precursors towards the desired product. nih.govpreprints.org
One primary strategy is the overexpression of rate-limiting enzymes in the biosynthetic pathway. researchgate.netmdpi.com For terpenoid-derived compounds like cardenolides, enzymes such as 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) or specific terpene synthases are common targets. mdpi.com For instance, overexpressing genes encoding the key CYP87A enzymes could potentially increase the flux towards pregnenolone and, consequently, this compound. mpg.dempg.de
Another effective approach is the suppression of competing metabolic pathways. frontiersin.orgresearchgate.net The biosynthesis of sterols competes with the cardenolide pathway for common precursors. frontiersin.org Downregulating the expression of squalene synthase (SQS), a key enzyme in the sterol pathway, using techniques like RNA interference (RNAi) has been shown to redirect metabolic flux and significantly increase the production of other terpenoids. frontiersin.org
Furthermore, the use of elicitors in plant cell or tissue cultures is a viable biotechnological approach. As noted, methyl jasmonate has proven effective in stimulating the production of cardiac glycosides in Calotropis cultures. researchgate.netphcog.com Optimizing culture conditions and precursor feeding can further enhance yields. phcog.comresearchgate.net These metabolic engineering techniques, often used in combination, hold great potential for the sustainable and high-yield production of this compound. nih.gov
Table 4: Metabolic Engineering Strategies for Enhanced Cardenolide Production
| Strategy | Approach | Target Example |
|---|---|---|
| Overexpression of Pathway Genes | Increase the expression of key, rate-limiting enzymes to boost metabolic flux. researchgate.net | CYP87A enzymes, 3β-HSD, specific glycosyltransferases. |
| Suppression of Competing Pathways | Use gene silencing (e.g., RNAi) to reduce flux into competing pathways. frontiersin.org | Downregulation of squalene synthase (SQS) to divert precursors from sterol synthesis. frontiersin.org |
| Elicitation | Use signaling molecules in cell/tissue cultures to induce biosynthetic gene expression. researchgate.net | Application of methyl jasmonate (MJ). researchgate.netphcog.com |
Future Research Directions and Translational Potential of Calotroposide B
Exploration of Unexplored Biological Activities Beyond Anticancer Effects
While Calotroposide B's cytotoxic and antiproliferative effects against cancer cells are well-documented researchgate.net, the broader pharmacological profile of its parent plant, Calotropis procera, suggests a rich landscape of unexplored biological activities for this compound itself. Calotropis procera extracts have demonstrated a wide array of beneficial properties, including significant anti-inflammatory, antimicrobial, antioxidant, anti-ulcer, insecticidal, and wound-healing activities thaiscience.infotmrjournals.commaplespub.comrsc.orgisca.meijrti.orgresearchgate.net. Given that this compound is a primary bioactive cardenolide, it is plausible that it may contribute to or possess some of these non-anticancer activities. Future research should aim to systematically evaluate this compound for potential anti-inflammatory effects, its role in modulating oxidative stress, and its antimicrobial or antiparasitic capabilities. Such investigations could uncover novel therapeutic applications beyond oncology, broadening its clinical utility. For instance, related compounds like oleanolic acid, also found in C. procera, exhibit antioxidant and anti-inflammatory properties jpmsonline.com, hinting at potential pathways this compound might influence.
Investigation of Combination Therapies and Synergistic Effects in Preclinical Models
The development of resistance to conventional chemotherapies and the occurrence of systemic adverse effects are significant limitations in current cancer treatment frontiersin.orgresearchgate.netnih.gov. This underscores the importance of exploring combination therapies that enhance efficacy while mitigating toxicity. This compound, with its distinct mechanism of action involving inhibition of the Na+/K+-ATPase pump, induction of apoptosis, and cell cycle arrest frontiersin.orgresearchgate.netwikipedia.org, presents a promising candidate for synergistic combinations with established chemotherapeutic agents. Preclinical studies on other natural compounds have shown that combining them with conventional drugs like 5-fluorouracil (B62378) can improve cytotoxic effects and induce apoptosis in cancer cells nu.ac.th. Research into combining this compound with various classes of anticancer drugs, such as targeted therapies or immunotherapies, in relevant preclinical models is crucial. Such studies would aim to identify synergistic ratios and explore the underlying molecular mechanisms that potentiate therapeutic outcomes and potentially overcome drug resistance frontiersin.orgresearchgate.netnih.gov.
Table 1: Cytotoxic Activity of Selected Calotroposides against MDA-MB-231 Cells
| Calotroposide | IC50 (µM) | Reference |
| CG-B | 7.87 ± 0.59 | researchgate.net |
| CG-D | 6.71 ± 0.69 | researchgate.net |
| CG-E | 8.91 ± 0.48 | researchgate.net |
Note: CG-B refers to this compound. Other Calotroposides (CG-A, CG-C, CG-F, CG-G) were found to be inactive against these cell lines in the cited study.
Research on Novel Delivery System Architectures
The inherent toxicity associated with cardenolides like this compound necessitates the development of sophisticated drug delivery systems to optimize therapeutic efficacy and minimize off-target effects jpmsonline.com. While specific delivery strategies for this compound are not extensively detailed in current literature, the general challenges of natural product delivery, including solubility and bioavailability, can be addressed through advanced pharmaceutical technologies. Research could focus on encapsulating this compound within nanocarriers such as liposomes, nanoparticles, or micelles, which can enhance its solubility, prolong circulation time, and enable targeted delivery to tumor sites. Studies exploring the use of C. procera's tumor-suppressive potential for developing novel drug delivery systems jpmsonline.com provide a conceptual framework. Investigating stimuli-responsive delivery systems or prodrug strategies could further improve the therapeutic index of this compound, ensuring its active form is released preferentially at the tumor microenvironment.
Application of Bioinformatics and Omics Approaches in this compound Research
The integration of bioinformatics and omics technologies (genomics, transcriptomics, proteomics, metabolomics) offers powerful tools to accelerate the understanding and development of natural products like this compound semanticscholar.orgmdpi.comnih.govfrontiersin.orgfrontiersin.org. For this compound, these approaches can be instrumental in:
Target Identification and Validation: Bioinformatics can facilitate virtual screening and molecular docking studies to identify novel molecular targets beyond the known Na+/K+-ATPase inhibition, potentially revealing new mechanisms of action frontiersin.orgresearchgate.netwikipedia.org.
Mechanism of Action Elucidation: Transcriptomics and proteomics can provide a systems-level understanding of how this compound affects cellular pathways, gene expression, and protein profiles in cancer cells, thereby elucidating its precise mechanisms of action and potential off-target effects.
Biomarker Discovery: Omics data can be mined to identify biomarkers predictive of response or resistance to this compound, aiding in patient stratification for clinical trials.
Drug Repurposing and Combination Studies: Bioinformatics tools can analyze existing drug databases and omics data to predict synergistic combinations with this compound and identify potential new therapeutic indications.
Metabolomic Profiling: Understanding the metabolic fate and interactions of this compound within biological systems can inform pharmacokinetic and pharmacodynamic studies.
By applying these advanced analytical techniques, researchers can gain deeper insights into this compound's complex interactions within biological systems, accelerating its journey from bench to bedside.
Challenges and Opportunities in this compound Preclinical Development
The preclinical development of this compound is marked by both significant challenges and promising opportunities.
Challenges:
Toxicity: Cardenolides, including Calotroposides, are known for their inherent toxicity, primarily due to their potent inhibition of the Na+/K+-ATPase researchgate.netthaiscience.inforsc.orgresearchgate.netjpmsonline.comwikipedia.orgphcog.com. Managing this toxicity through precise dosing, targeted delivery, and thorough preclinical safety profiling is paramount.
Variability in Activity: Not all isolated calotroposides exhibit significant cytotoxic activity, as seen with CG-A, CG-C, CG-F, and CG-G being inactive against certain cell lines researchgate.net. This highlights the need for rigorous characterization and selection of the most potent congeners.
Mechanism Specificity: While Na+/K+-ATPase inhibition is a known mechanism, a comprehensive understanding of all molecular targets and pathways influenced by this compound is still evolving jpmsonline.com.
Isolation and Standardization: Efficient and reproducible isolation of this compound from natural sources, along with standardization of extracts, can pose challenges in large-scale production.
Opportunities:
Novel Mechanism of Action: The cardenolide structure and its interaction with the Na+/K+-ATPase offer a distinct mechanism that could be valuable in overcoming resistance to conventional therapies frontiersin.orgresearchgate.netwikipedia.org.
Synergistic Potential: this compound's ability to induce apoptosis and cell cycle arrest, coupled with its potential to enhance the efficacy of existing chemotherapeutics, presents a significant opportunity for developing more effective combination treatments frontiersin.orgresearchgate.netnih.govnu.ac.th.
Broader Therapeutic Applications: The known diverse pharmacological activities of Calotropis procera suggest that this compound might possess or contribute to other therapeutic benefits, such as anti-inflammatory or antioxidant effects, warranting further investigation thaiscience.infotmrjournals.commaplespub.comrsc.orgisca.meijrti.org.
Natural Product Advantage: As a compound derived from a plant with a long history of medicinal use, this compound offers a potential avenue for developing naturally-derived therapeutics, which are often perceived favorably by patients and clinicians.
Q & A
Q. How can researchers confirm the structural identity and purity of Calotroposide B in natural extracts?
- Methodological Answer : Use a combination of chromatographic (e.g., HPLC, LC-MS) and spectroscopic techniques (NMR, IR) to isolate and characterize this compound. Compare retention times and spectral data with published reference standards. For purity, perform quantitative analysis via mass spectrometry and validate using orthogonal methods like elemental analysis .
- Data Considerations : Ensure reproducibility by documenting solvent systems, column specifications, and instrument parameters. Address discrepancies by re-isolating the compound under varying conditions .
Q. What experimental designs are optimal for assessing this compound’s baseline bioactivity in vitro?
- Methodological Answer : Employ dose-response assays (e.g., IC50 determination) using validated cell lines or enzyme targets relevant to its purported mechanism (e.g., cytotoxicity, anti-inflammatory pathways). Include positive controls (e.g., doxorubicin for cytotoxicity) and negative controls (solvent-only treatments). Replicate experiments across independent trials to minimize batch effects .
- Data Analysis : Use statistical models (e.g., nonlinear regression for IC50) and report confidence intervals. Address outliers by repeating experiments or applying robust statistical tests .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer : Conduct a systematic literature review to identify variables causing discrepancies (e.g., extraction methods, assay protocols). Perform comparative studies under standardized conditions, such as uniform cell lines, solvent systems, and endpoint measurements. Use meta-analysis tools to quantify heterogeneity across datasets .
- Case Study : If Study A reports antiproliferative activity in cancer cells while Study B shows no effect, validate both protocols in parallel, adjusting variables like cell passage number or incubation time .
Q. What strategies are recommended for elucidating this compound’s structure-activity relationship (SAR)?
- Methodological Answer : Synthesize structural analogs (e.g., glycosylation variants, aglycone derivatives) and test their bioactivity. Pair in silico docking studies (e.g., molecular dynamics simulations) with experimental assays to identify critical functional groups. Use QSAR models to predict modifications enhancing potency or selectivity .
- Data Integration : Cross-reference SAR data with crystallographic or NMR-based conformational analyses to validate binding hypotheses .
Q. How should researchers design pharmacokinetic studies for this compound in preclinical models?
- Methodological Answer : Employ LC-MS/MS for quantifying plasma/tissue concentrations over time. Use non-compartmental analysis (NCA) to calculate parameters like AUC, Cmax, and t1/2. Include metabolite profiling to identify degradation products. Validate assays using matrix-matched calibration curves and stability tests .
- Ethical Considerations : Follow institutional guidelines for animal welfare and dose optimization to minimize unnecessary subjects .
Methodological and Ethical Considerations
Q. What are the best practices for ensuring reproducibility in this compound research?
- Methodological Answer : Document all protocols in detail, including batch numbers of reagents, equipment calibration records, and environmental conditions (e.g., temperature, humidity). Share raw data and code for statistical analyses in open-access repositories. Use lab notebooks with witness signatures for critical steps .
- Common Pitfalls : Avoid over-reliance on single-supplier reagents; validate alternative sources to mitigate supply-chain biases .
Q. How can researchers address ethical challenges in studies involving this compound’s toxicological profiling?
- Methodological Answer : Adhere to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during study design. For in vivo toxicity assays, justify sample sizes using power analysis and prioritize non-invasive endpoints. Report adverse events transparently in publications, even if inconclusive .
Data Management and Reporting
Q. What frameworks are recommended for integrating multi-omics data in this compound mechanism-of-action studies?
- Methodological Answer : Combine transcriptomic, proteomic, and metabolomic datasets using pathway enrichment tools (e.g., Gene Ontology, KEGG). Apply machine learning algorithms (e.g., random forests) to identify biomarkers or synergistic pathways. Validate findings with targeted experiments (e.g., CRISPR knockouts of candidate genes) .
Q. How should researchers report conflicting spectral data for this compound in supplementary materials?
- Methodological Answer : Annotate ambiguous peaks (e.g., overlapping signals in NMR) and provide raw spectral files in open formats (e.g., JCAMP-DX). Include a detailed troubleshooting section discussing potential artifacts (e.g., solvent impurities, degradation during analysis) .
Advanced Experimental Design
Q. What in vivo models are most suitable for studying this compound’s bioavailability and tissue distribution?
- Methodological Answer : Use genetically engineered models (e.g., humanized CYP450 mice) to mimic human metabolism. Employ imaging techniques (e.g., PET scans with radiolabeled this compound) for real-time tissue tracking. Compare pharmacokinetics across species to identify translational limitations .
Q. How can researchers optimize extraction protocols to maximize this compound yield while preserving bioactivity?
- Methodological Answer : Screen solvents (e.g., ethanol, supercritical CO2) and extraction methods (ultrasound-assisted vs. Soxhlet) using a factorial design. Monitor thermal degradation via stability-indicating assays. Correlate yield with bioactivity to identify trade-offs between quantity and potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
